3,5-Difluorobenzyl bromide

Catalog No.
S708229
CAS No.
141776-91-2
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzyl bromide

CAS Number

141776-91-2

Product Name

3,5-Difluorobenzyl bromide

IUPAC Name

1-(bromomethyl)-3,5-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-6(9)3-7(10)2-5/h1-3H,4H2

InChI Key

KVSVNRFSKRFPIL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)CBr

Canonical SMILES

C1=C(C=C(C=C1F)F)CBr

Organic Synthesis:

3,5-Difluorobenzyl bromide serves as a valuable building block in organic synthesis due to the presence of the reactive benzyl bromide moiety and the two strategically placed fluorine atoms. These features allow researchers to introduce the difluorobenzyl group into various target molecules through different coupling reactions. For instance, a study published in the journal "Synthetic Communications" describes its utilization in the synthesis of difluorobenzyl-substituted indoles, a class of heterocyclic compounds with potential biological activities [].

3,5-Difluorobenzyl bromide is an organic compound characterized by its molecular formula C7H5BrF2C_7H_5BrF_2 and a molecular weight of 207.02 g/mol. It features a benzyl group substituted with two fluorine atoms at the 3 and 5 positions, along with a bromine atom attached to the benzyl carbon. This compound is notable for its applications in chemical synthesis and potential biological activity.

Typical of alkyl halides. These include:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.
  • Elimination Reactions: Under certain conditions, it may lose hydrogen bromide to form alkenes.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, which are vital in forming carbon-carbon bonds.

The synthesis of 3,5-difluorobenzyl bromide can be achieved through several methods:

  • Bromination of 3,5-Difluorotoluene: This method involves the reaction of 3,5-difluorotoluene with bromine in the presence of a catalyst or under specific conditions to yield 3,5-difluorobenzyl bromide.
  • Conversion from 3,5-Difluorobenzyl Alcohol: A common synthetic route involves treating 3,5-difluorobenzyl alcohol with hydrobromic acid and sulfuric acid. The procedure typically includes:
    • Mixing 120 g of 3,5-difluorobenzyl alcohol with hydrobromic acid.
    • Adding sulfuric acid dropwise while stirring for several hours.
    • Extracting the product with hexane and purifying it through drying and solvent evaporation

      Several compounds share structural similarities with 3,5-difluorobenzyl bromide. Below is a comparison highlighting its uniqueness:

      Compound NameMolecular FormulaNotable Features
      3-Bromobenzyl BromideC7H6Br2C_7H_6Br_2Contains two bromine atoms; more reactive halide.
      4-Fluorobenzyl BromideC7H6BrFC_7H_6BrFSubstituted at position 4; less steric hindrance.
      2,4-Difluorobenzyl BromideC7H6BrF2C_7H_6BrF_2Fluorines at positions 2 and 4; different reactivity.
      Benzyl BromideC7H7BrC_7H_7BrLacks fluorine substitution; simpler reactivity profile.

      The presence of fluorine at the 3 and 5 positions distinguishes 3,5-difluorobenzyl bromide from these similar compounds by potentially enhancing its chemical stability and reactivity compared to non-fluorinated analogs.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3,5-Difluorobenzyl bromide

Dates

Modify: 2023-08-15

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